
N~1~,N~1~,N~4~,N~4~-Tetraoctylbutane-1,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~1~,N~4~,N~4~-Tetraoctylbutane-1,4-diamine is a chemical compound known for its unique structure and properties. It is a derivative of butane-1,4-diamine, where the hydrogen atoms on the nitrogen atoms are replaced by octyl groups. This modification imparts distinct characteristics to the compound, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~,N~4~,N~4~-Tetraoctylbutane-1,4-diamine typically involves the alkylation of butane-1,4-diamine with octyl halides. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
In an industrial setting, the production of N1,N~1~,N~4~,N~4~-Tetraoctylbutane-1,4-diamine follows similar principles but on a larger scale. Continuous flow reactors and automated systems are employed to ensure consistent quality and efficiency. The use of advanced purification techniques, such as distillation and chromatography, further enhances the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N~1~,N~1~,N~4~,N~4~-Tetraoctylbutane-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert it into secondary or primary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Alkyl halides or acyl chlorides are typical reagents for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield amine oxides, while reduction can produce secondary or primary amines
Aplicaciones Científicas De Investigación
N~1~,N~1~,N~4~,N~4~-Tetraoctylbutane-1,4-diamine finds applications in several scientific fields:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for synthesizing complex molecules.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Research explores its potential as a drug delivery agent and its role in developing new therapeutic agents.
Industry: It is employed in the production of specialty chemicals, surfactants, and as a stabilizer in various formulations.
Mecanismo De Acción
The mechanism by which N1,N~1~,N~4~,N~4~-Tetraoctylbutane-1,4-diamine exerts its effects involves its interaction with molecular targets, such as enzymes and receptors. The octyl groups enhance its lipophilicity, facilitating its penetration into lipid membranes and interaction with hydrophobic sites. This property is crucial in its role as a ligand and in drug delivery applications.
Comparación Con Compuestos Similares
Similar Compounds
- N~1~,N~1~,N~4~,N~4~-Tetramethylbutane-1,4-diamine
- N~1~,N~1~,N~4~,N~4~-Tetraethylbutane-1,4-diamine
- N~1~,N~1~,N~4~,N~4~-Tetrabutylbutane-1,4-diamine
Uniqueness
N~1~,N~1~,N~4~,N~4~-Tetraoctylbutane-1,4-diamine stands out due to its longer alkyl chains, which impart greater hydrophobicity and lipophilicity compared to its shorter-chain analogs. This characteristic enhances its ability to interact with lipid membranes and hydrophobic sites, making it particularly valuable in applications requiring high lipophilicity.
Propiedades
Número CAS |
59734-28-0 |
|---|---|
Fórmula molecular |
C36H76N2 |
Peso molecular |
537.0 g/mol |
Nombre IUPAC |
N,N,N',N'-tetraoctylbutane-1,4-diamine |
InChI |
InChI=1S/C36H76N2/c1-5-9-13-17-21-25-31-37(32-26-22-18-14-10-6-2)35-29-30-36-38(33-27-23-19-15-11-7-3)34-28-24-20-16-12-8-4/h5-36H2,1-4H3 |
Clave InChI |
ZOWVOFSFASDVHY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCN(CCCCCCCC)CCCCN(CCCCCCCC)CCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Methyl-3-[(2-methylphenyl)methylidene]oxolan-2-one](/img/structure/B14608340.png)

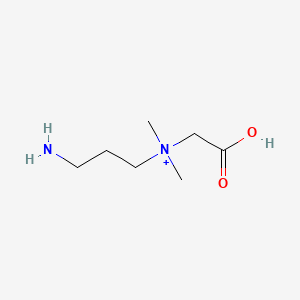
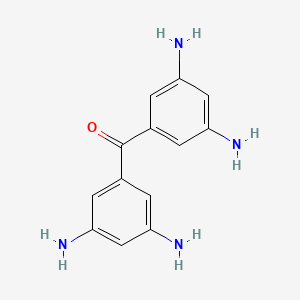
![1-[(5Z,8Z,10Z)-1,4-Diphenyl-7H-pyridazino[4,5-d]azonin-7-yl]ethan-1-one](/img/structure/B14608361.png)

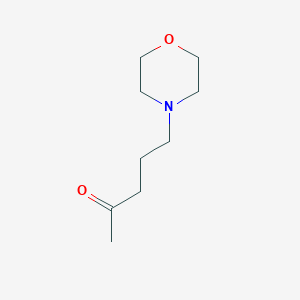
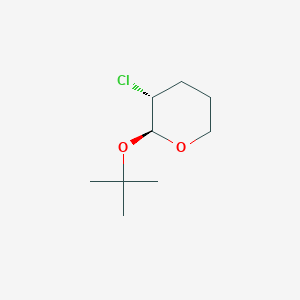
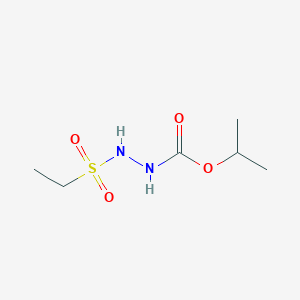

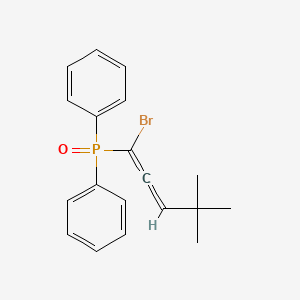
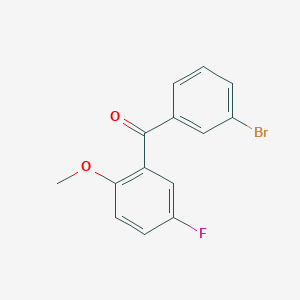
![5-Bromo-1,3-diphenyl-1H-furo[3,2-c]pyrazole](/img/structure/B14608391.png)
![1,2,3,4,6,7,8,9-Octahydropyrimido[1,2-a]azepine](/img/structure/B14608393.png)
